An In-depth Technical Guide to Ethyl 2-bromopropionate (CAS 535-11-5)
An In-depth Technical Guide to Ethyl 2-bromopropionate (CAS 535-11-5)
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-bromopropionate is a vital reagent and intermediate in organic synthesis, playing a crucial role in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to the drug development industry.
Core Properties
Ethyl 2-bromopropionate is a colorless to pale yellow liquid with a characteristic pungent, fruity odor.[1][2] It is a halogenated carboxylic acid ester, and its reactivity is primarily dictated by the presence of the bromine atom at the alpha position to the carbonyl group, making it an excellent alkylating agent.[3]
Physicochemical Properties
The key physicochemical properties of Ethyl 2-bromopropionate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 535-11-5 | [2] |
| Molecular Formula | C₅H₉BrO₂ | [2] |
| Molecular Weight | 181.03 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sharp, pungent, fruity | [2] |
| Boiling Point | 156-160 °C | [4] |
| Density | 1.394 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.446 | [4] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [2] |
| Stability | Stable under normal temperatures and pressures. May yellow on exposure to light. |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of Ethyl 2-bromopropionate.
| Spectrum Type | Key Features and Peaks |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the ethyl and the bromopropionyl moieties. |
| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the ethyl group. |
| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band for the C=O (ester) stretching vibration, typically around 1730-1750 cm⁻¹. |
| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for bromine-containing fragments. The molecular ion peak is observed, along with fragmentation patterns corresponding to the loss of various groups.[6] |
Synthesis of Ethyl 2-bromopropionate
A common and effective method for the laboratory synthesis of Ethyl 2-bromopropionate is through the Fischer esterification of 2-bromopropanoic acid.
Experimental Protocol: Fischer Esterification of 2-Bromopropanoic Acid
This protocol details the synthesis of ethyl 2-bromopropanoate (B1255678) from (2S)-bromopropanoic acid, which is prepared via the diazotization of L-alanine.[7]
Materials:
-
Crude 2-bromopropanoic acid (26.88 g)
-
Chloroform (B151607) (50 mL)
-
95% Ethanol (27 mL)
-
Para-toluenesulfonic acid monohydrate (3 g)
-
Sodium carbonate solution (saturated)
-
Sodium chloride solution (saturated)
-
Anhydrous sodium sulfate
Equipment:
-
500 mL round-bottom flask
-
Heating mantle
-
Reflux condenser
-
Clevenger apparatus
-
Fractional distillation setup
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 26.88 g of crude 2-bromopropanoic acid, 50 mL of chloroform, 27 mL of 95% ethanol, and 3 g of para-toluenesulfonic acid monohydrate.[7]
-
Esterification and Water Removal: Assemble a reflux setup with a Clevenger apparatus charged with 25 mL of chloroform. Heat the reaction mixture to reflux. The chloroform-water azeotrope will co-distill, and upon condensation, the denser chloroform will return to the reaction flask while the water is collected in the Clevenger trap. Continue the reflux for 4 hours, periodically draining the collected water.[7]
-
Work-up and Purification:
-
After cooling the reaction mixture, disassemble the apparatus and set up for fractional distillation to remove the chloroform and excess ethanol.[7]
-
Transfer the residue to a separatory funnel. Wash sequentially with saturated sodium carbonate solution to neutralize the acid catalyst, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Final Distillation: Purify the crude product by fractional distillation. Collect the fraction boiling between 164 °C and 166 °C.[7]
Role in Drug Development
Ethyl 2-bromopropionate is a key building block in the synthesis of numerous pharmaceuticals, particularly the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens".[8] Its ability to introduce the propionate (B1217596) moiety makes it invaluable in creating the core structure of these drugs.
Synthesis of Naproxen: A Case Study
Naproxen, a widely used NSAID, can be synthesized using Ethyl 2-bromopropionate. The following pathway illustrates its role in this process.
Safety and Handling
Ethyl 2-bromopropionate is a flammable liquid and can cause severe skin burns and eye damage.[9] It is also a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] It should be protected from light.[1]
Disposal: Dispose of in accordance with local, state, and federal regulations. It is often disposed of via incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
Conclusion
Ethyl 2-bromopropionate is a versatile and important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined properties and reactivity make it a valuable tool for organic chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. Ethyl 2-bromopropionate | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 535-11-5: Ethyl 2-bromopropionate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 2-bromopropionate(535-11-5) IR Spectrum [chemicalbook.com]
- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 5. nbinno.com [nbinno.com]
- 6. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]
